1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-8-hydroxy-3-methyl-1-oxo-, (R)-

Biosynthetic pathway efficiency Ochratoxin biosynthesis NRPS substrate specificity

(R)-3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid, commonly known as (R)-ochratoxin β (OTβ), is a chiral dihydroisocoumarin-7-carboxylic acid. It serves as the penultimate non-chlorinated intermediate in the biosynthesis of ochratoxins A and B by Aspergillus and Penicillium species, where it is ligated to L-phenylalanine by a nonribosomal peptide synthetase (NRPS) to form ochratoxin B, prior to a chlorination step.

Molecular Formula C11H10O5
Molecular Weight 222.19 g/mol
CAS No. 34892-10-9
Cat. No. B12752949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-8-hydroxy-3-methyl-1-oxo-, (R)-
CAS34892-10-9
Molecular FormulaC11H10O5
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(=C(C=C2)C(=O)O)O)C(=O)O1
InChIInChI=1S/C11H10O5/c1-5-4-6-2-3-7(10(13)14)9(12)8(6)11(15)16-5/h2-3,5,12H,4H2,1H3,(H,13,14)/t5-/m1/s1
InChIKeyPOPKYYDFBOZZGX-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (R)-Ochratoxin β (CAS 34892-10-9): A Critical Dihydroisocoumarin Intermediate for Ochratoxin Research and Analytical Standards


(R)-3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid, commonly known as (R)-ochratoxin β (OTβ), is a chiral dihydroisocoumarin-7-carboxylic acid [1]. It serves as the penultimate non-chlorinated intermediate in the biosynthesis of ochratoxins A and B by Aspergillus and Penicillium species, where it is ligated to L-phenylalanine by a nonribosomal peptide synthetase (NRPS) to form ochratoxin B, prior to a chlorination step [2]. As the dechloro analog of ochratoxin α (OTα) and the core moiety of ochratoxin B, (R)-OTβ is an essential analytical reference standard for mycotoxin metabolism studies, enzymatic degradation research, and biosynthetic pathway elucidation .

Why (R)-Ochratoxin β Cannot Be Substituted by Generic Ochratoxin α or Mellein in Critical Assays


Substituting (R)-ochratoxin β with its chlorinated analog ochratoxin α (OTα) or other in-class dihydroisocoumarins like mellein in enzymatic or metabolic studies will lead to quantitatively distinct outcomes. (R)-OTβ lacks the chlorine atom at the 5-position, dramatically altering its electrophilicity, hydrogen-bonding capacity, and steric profile compared to OTα [1]. This structural difference manifests in a >2.9-fold higher biosynthetic conversion efficiency and an ~84-fold faster hydrolysis rate by carboxypeptidase A relative to the chlorinated congener [2][3]. Furthermore, mellein lacks the 7-carboxyl group entirely, rendering it unrecognizable by the NRPS OtaB enzyme that specifically ligates OTβ to phenylalanine, a critical step for ochratoxin formation [4]. The following quantitative evidence guide details these specific, non-interchangeable differences.

Quantitative Differentiation Guide: (R)-Ochratoxin β vs. Ochratoxin α and In-Class Analogs


Biosynthetic Conversion Efficiency: (R)-OTβ is a Superior Substrate for Ochratoxin Formation Compared to Pre-Chlorinated OTα

In radiolabelled precursor feeding experiments with Aspergillus ochraceus shaken liquid cultures, the non-chlorinated intermediate (R)-ochratoxin β (OTβ) was biotransformed into ochratoxins A and B with significantly higher efficiency than its pre-chlorinated counterpart, ochratoxin α (OTα) [1]. The data establish OTβ as the kinetically preferred substrate for the NRPS ligation step, directly informing biosynthetic study design and enzyme engineering [2].

Biosynthetic pathway efficiency Ochratoxin biosynthesis NRPS substrate specificity

Enzymatic Hydrolysis Kinetics: The Non-Chlorinated OTβ Scaffold is Hydrolyzed ~84-Fold Faster than the Chlorinated OTA Scaffold

The hydrolysis of ochratoxin B (OTB) to yield (R)-ochratoxin β (OTβ) by bovine carboxypeptidase A proceeds with a Vmax of 4.35 × 10⁻⁵ mol/L/min, which is approximately 84-fold greater than the Vmax for hydrolysis of ochratoxin A (OTA) to ochratoxin α (5.15 × 10⁻⁷ mol/L/min) [1]. This dramatic kinetic difference is directly attributable to the absence of the 5-chloro substituent, which reduces steric hindrance and increases the electrophilicity of the amide bond in the non-chlorinated OTB substrate [2].

Carboxypeptidase A kinetics Mycotoxin detoxification Substrate selectivity

Cytotoxic Safety Profile: Both OTβ and OTα Hydrolysis Products Exhibit No Significant Cytotoxicity in Human Cell Models

In cytotoxicity assays using HEK293 cells, both ochratoxin β (OTβ) and ochratoxin α (OTα) showed no significant reduction in cell viability, demonstrating that hydrolysis of the amide bond in ochratoxins A and B completely abrogates the toxicity of the parent mycotoxins [1]. While both hydrolysis products are non-cytotoxic, OTβ is the exclusive product from the non-chlorinated, less toxic parent compound ochratoxin B, making it the preferred negative control and detoxification endpoint marker for food safety studies where chlorinated artifacts are undesirable [2].

Cytotoxicity HEK293 cell assay Mycotoxin safety

Metabolic Clearance Rate: (R)-OTβ is Rapidly Excreted within 24 Hours, Enabling Distinct Toxicokinetic Profiling

In rats, intraperitoneally administered ochratoxin B is rapidly metabolized to (R)-ochratoxin β (OTβ), which is excreted within 24 hours [1]. This contrasts sharply with ochratoxin A, which undergoes slow clearance and accumulates in renal tissue. The rapid clearance of OTβ distinguishes the metabolic fate of OTB from that of OTA, and highlights the need for authentic (R)-OTβ as a urinary biomarker standard to accurately assess OTB exposure without confounding signals from the chlorinated OTα metabolite [2].

Toxicokinetics In vivo metabolism Renal clearance

Predicted Lipophilicity and Solubility: Non-Chlorinated OTβ Exhibits Lower LogP and Higher Aqueous Solubility than Chlorinated OTα

Computationally predicted physicochemical properties indicate that (R)-ochratoxin β (OTβ) has a lower logP (2.07 ALOGPS; 2.89 ChemAxon) and better aqueous solubility (logS -2.1) compared to chlorinated ochratoxin α (OTα; logP 2.94 ALOGPS, 3.49 ChemAxon; logS -2.4) [1]. While these are in silico predictions, they align with the experimental observation that non-chlorinated ochratoxin metabolites are more readily extracted and analyzed in aqueous-based HPLC mobile phases, providing a practical advantage in analytical method development [2].

Lipophilicity LogP prediction Aqueous solubility

Priority Applications Where (R)-Ochratoxin β (CAS 34892-10-9) Provides a Quantifiable Advantage


In Vitro Reconstitution of the Ochratoxin Biosynthetic Pathway for Enzyme Engineering

Investigators studying the NRPS OtaB enzyme or engineering ochratoxin biosynthetic clusters in heterologous hosts require (R)-ochratoxin β as the native substrate for the phenylalanine ligation step. The 14% and 19% conversion rates to OTA and OTB, respectively, are only achievable with the non-chlorinated OTβ intermediate [1]. Using pre-chlorinated OTα (only 4.85% conversion) will underestimate pathway flux and lead to incorrect kinetic parameter determination.

Quantitative LC-MS/MS Analysis of Ochratoxin B Metabolism in Toxicokinetic Studies

In rodent studies of ochratoxin B metabolism, (R)-ochratoxin β is the major urinary metabolite excreted within 24 hours, with 19% of the administered dose recovered as OTβ plus parent OTB in urine and feces [2]. An authentic (R)-OTβ analytical standard is required for accurate calibration and quantification of this rapid-clearance metabolite, enabling differentiation from the slow-clearance OTA/OTα pathway.

Enzymatic Detoxification Screening and Food Safety Assays

For screening novel hydrolases or amidases that degrade ochratoxin B to non-toxic OTβ, (R)-OTβ is the definitive endpoint standard. The demonstrated lack of cytotoxicity of OTβ in HEK293 cells validates it as a safe detoxification endpoint, and its ~84-fold faster formation rate from OTB versus OTα from OTA provides a reproducible kinetic window for enzyme benchmarking [3].

Preparation of Ochratoxin-Degrading Enzyme Systems for Industrial Bioremediation

When designing immobilized enzyme reactors for ochratoxin-contaminated agricultural products, (R)-OTβ serves as the non-chlorinated product standard to quantify the degradation of ochratoxin B. The known Km values for OTB-hydrolyzing enzymes (e.g., BnOTase1: 0.76 µM; BnOTase3: 0.60 µM) provide quantitative benchmarks for process optimization, establishing (R)-OTβ as the required reference material for reactor validation [4].

Quote Request

Request a Quote for 1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-8-hydroxy-3-methyl-1-oxo-, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.